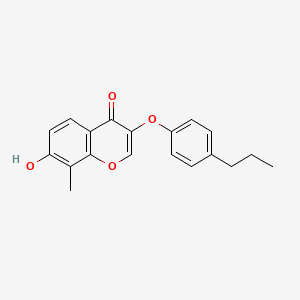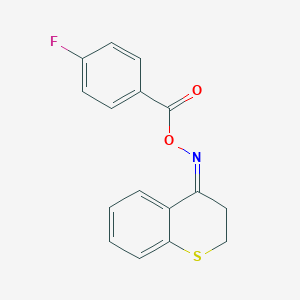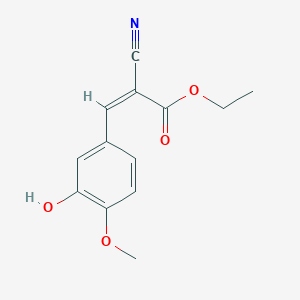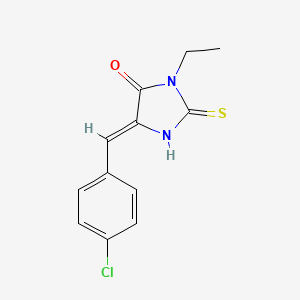
3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone, also known as EFIT, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological applications. EFIT belongs to the class of thioxoimidazolidinones, which are known for their diverse biological activities.
Mechanism of Action
The exact mechanism of action of 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone is still under investigation, but studies have shown that 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone may exert its pharmacological effects through various pathways. 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone has been reported to induce apoptosis in cancer cells by activating caspase-dependent pathways. 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone has also been shown to inhibit bacterial growth by disrupting cell membrane integrity and inhibiting DNA synthesis.
Biochemical and Physiological Effects:
3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone has been shown to have various biochemical and physiological effects in vitro and in vivo. 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone has been reported to induce cell cycle arrest and apoptosis in cancer cells, while also reducing oxidative stress and inflammation. 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone in lab experiments is its relatively easy synthesis method and high purity. 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone also possesses diverse biological activities, making it a versatile compound for investigating various pharmacological applications. However, one limitation of using 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone in lab experiments is its low solubility in aqueous solutions, which may affect its bioavailability and efficacy.
Future Directions
There are numerous future directions for investigating the pharmacological applications of 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone. One potential direction is to explore the use of 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone in combination with other anticancer drugs to enhance their efficacy. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone and its potential use in treating other diseases such as diabetes and neurodegenerative disorders. Finally, the development of more efficient synthesis methods and formulations of 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone may increase its potential for clinical use.
Synthesis Methods
The synthesis of 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone involves the reaction of 2-furfuraldehyde with ethylthiourea in the presence of acid catalysts. The resulting product is a yellow crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
Scientific Research Applications
3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone has been investigated for its potential pharmacological applications, including its anticancer, antimicrobial, and antioxidant properties. Studies have shown that 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone has also demonstrated antimicrobial activity against various bacterial and fungal strains, suggesting its potential use as an antibiotic. Additionally, 3-ethyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone has been shown to possess antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
properties
IUPAC Name |
(5Z)-3-ethyl-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S/c1-2-12-9(13)8(11-10(12)15)6-7-4-3-5-14-7/h3-6H,2H2,1H3,(H,11,15)/b8-6- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEPNSNFKSZIXFM-VURMDHGXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=CO2)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=CO2)/NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethyl-5-(furan-2-ylmethylene)-2-thioxoimidazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-oxo-4-{[4-(2-phenylvinyl)phenyl]amino}-2-butenoic acid](/img/structure/B5910904.png)





![3-{2-[2-(1,3-dimethylbutylidene)hydrazino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5910943.png)
![5,7-dimethyl-N'-(1-phenylpropylidene)[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5910950.png)

![2,4-dimethylbenzo[b]-1,8-naphthyridin-5(10H)-one](/img/structure/B5910977.png)
![3-ethyl-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B5910989.png)
![5-[(2,7-dimethoxy-1-naphthyl)methylene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B5910994.png)
